molecular formula C11H12N2O4 B8420900 2,2,4-trimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-77-0

2,2,4-trimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8420900
Key on ui cas rn: 105807-77-0
M. Wt: 236.22 g/mol
InChI Key: BMGOKIZWAFFTCQ-UHFFFAOYSA-N
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Patent
US09321763B2

Procedure details

A mixture of 2,2,4-trimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (290 mg, 1.23 mmol, 1 equiv.) in 10 mL of MeOH in the presence of 29 mg of Pd/C was hydrogenated at room temperature for 3 h. The reaction mixture was then filtered through a pad of celite and the filtrate was concentrated to give 240 mg (Yield=95%) of product as a pale brown solid which was used in the next step without further purification.
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mg
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[C:7](=[O:8])[N:6]([CH3:9])[C:5]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:4]=2[O:3]1>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:4]2[O:3][C:2]([CH3:1])([CH3:17])[C:7](=[O:8])[N:6]([CH3:9])[C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
CC1(OC2=C(N(C1=O)C)C=C(C=C2)[N+](=O)[O-])C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
29 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(C(O2)(C)C)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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